2-Chlorotrityl chloride

概述

描述

2-Chlorotrityl chloride (2-CTC) is a resin widely employed in solid-phase peptide synthesis (SPPS) due to its acid-labile properties and compatibility with Fmoc/tBu chemistry. Its structure enables mild cleavage conditions (e.g., 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM)), preserving sensitive side-chain protecting groups . The resin’s steric hindrance suppresses diketopiperazine (DKP) formation during synthesis, enhancing peptide purity . Applications span from synthesizing complex peptides like cyclic analogs to peptoids and small-molecule APIs (e.g., prexasertib) .

准备方法

The most widely cited method for preparing 2-CTC resin involves a Friedel-Crafts alkylation reaction, which avoids organometallic reagents to ensure high purity. This two-step process begins with the synthesis of 2-chlorotrityl alcohol, followed by its conversion to the chloride form.

Synthesis of 2-Chlorotrityl Alcohol

In the first step, 2-chlorobenzophenone reacts with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction proceeds at 0°C for 4 hours, yielding 2-chlorotrityl chloride intermediate. Subsequent hydrolysis with ice-cold water produces 2-chlorotrityl alcohol, which is purified via recrystallization from ethanol .

Friedel-Crafts Grafting onto Polystyrene

The 2-chlorotrityl alcohol is then grafted onto crosslinked polystyrene (1% divinylbenzene) using a Friedel-Crafts reaction. Aluminum chloride (AlCl₃) serves as the catalyst, and the reaction is conducted in nitrobenzene at 80°C for 24 hours. This step attaches the trityl group to the polystyrene backbone, forming the 2-CTC resin. The final product is washed extensively with DCM, methanol, and ether to remove residual catalysts .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Nitrobenzene |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Resin Loading Capacity | 1.2–1.6 mmol/g |

This method achieves a resin loading capacity comparable to commercial products, with the added benefit of avoiding toxic byproducts associated with organometallic reagents .

Industrial-Scale Chlorination Using Thionyl Chloride

Industrial production of 2-CTC resin prioritizes cost-effectiveness and scalability. A common approach involves chlorinating 2-chlorotrityl alcohol with thionyl chloride (SOCl₂).

Reaction Protocol

2-Chlorotrityl alcohol is suspended in anhydrous DCM, and SOCl₂ is added dropwise at 0°C. The mixture is stirred for 2 hours, after which the temperature is raised to 25°C for an additional 4 hours. Excess SOCl₂ and solvent are removed under reduced pressure, yielding the chloride form. The resin is washed with dry DCM and stored under nitrogen to prevent hydrolysis .

Optimization Insights:

-

SOCl₂ Concentration: Using 25% SOCl₂ in DCM achieves 80% chlorination within 5 minutes, making it suitable for high-throughput production .

-

Moisture Control: Anhydrous conditions are critical; even trace water reduces yields by hydrolyzing the chloride to alcohol .

Regeneration of Used 2-CTC Resin

Spent 2-CTC resin, often hydrolyzed to 2-chlorotrityl alcohol during peptide synthesis, can be regenerated using hydrochloric acid (HCl). This method is economically and environmentally favorable.

HCl-Mediated Reactivation

The used resin is treated with 20–30 g/100 mL HCl in dioxane or tetrahydrofuran (THF) at 10–25°C for 21–24 hours. The HCl regenerates active chloride groups by displosing hydroxyl or alkoxy substituents. Post-reaction, the resin is washed with dioxane, hexane, and dried under vacuum .

Regeneration Efficiency:

| HCl Concentration (g/100 mL) | Reactivation Yield (%) |

|---|---|

| 20 | 75–80 |

| 30 | 85–90 |

This protocol restores up to 90% of the resin’s original chloride content, enabling multiple reuse cycles without significant loss of activity .

Resin Activation Protocols for Optimal Reactivity

Even freshly synthesized 2-CTC resin may require activation to counteract moisture absorption during storage. Thionyl chloride (SOCl₂) is the reagent of choice for this purpose.

Activation with SOCl₂

The resin is stirred in anhydrous DCM containing 2–25% SOCl₂. At 2% SOCl₂, 44% activation is achieved within 5 minutes, while 25% SOCl₂ yields 80% activation under the same conditions . Lower concentrations are preferred for long peptides to avoid side reactions.

Activation Parameters:

| SOCl₂ (%) | Activation Time | Activation Efficiency (%) |

|---|---|---|

| 2 | 5 min | 44 |

| 25 | 5 min | 80 |

Comparative Analysis of Preparation Methods

The choice of method depends on the intended application and scale:

Direct Synthesis (Friedel-Crafts):

-

Advantages: High purity, no organometallics.

-

Limitations: Long reaction time (24 hours).

Industrial Chlorination (SOCl₂):

-

Advantages: Rapid (5 minutes), scalable.

-

Limitations: Requires stringent moisture control.

Resin Regeneration (HCl):

-

Advantages: Cost-effective, sustainable.

-

Limitations: Slightly lower reactivity than virgin resin.

化学反应分析

Types of Reactions: 2-Chlorotrityl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as amines and alcohols to form corresponding trityl derivatives .

Common Reagents and Conditions:

Thionyl chloride (SOCl2): Used for activation of the resin in SPPS.

Dichloromethane (DCM): Common solvent for reactions involving this compound.

Major Products:

Trityl-protected peptides: Formed during SPPS.

Trityl ethers and esters: Result from reactions with alcohols and carboxylic acids.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

2-CTC resin is widely utilized in SPPS due to its ability to anchor amino acids and facilitate the assembly of peptides. The following aspects highlight its significance:

- High Yield and Purity : The use of 2-CTC allows for the synthesis of peptides with high yield and purity levels. Studies have shown that the esterification of 2-CTC resin with Fmoc-amino acids yields high esterification rates without by-products, even for challenging amino acids like Fmoc-Asn and Fmoc-Gln .

- Mild Cleavage Conditions : Peptides can be cleaved from the 2-CTC resin under mild acidic conditions (e.g., AcOH/TFE/DCM), which preserves sensitive side chains of amino acids such as Trp, Met, and Tyr . This feature is crucial for synthesizing complex peptides that require delicate handling.

Resin Activation Techniques

Activation of 2-CTC resin is essential for optimizing its performance in peptide synthesis. Recent studies have focused on improving activation methods:

- Thionyl Chloride Activation : The activation of 2-CTC resin using thionyl chloride (SOCl₂) has been optimized to enhance loading capacity. For instance, using 25% SOCl₂ in anhydrous dichloromethane resulted in up to 80% activation within five minutes, significantly increasing the efficiency of peptide synthesis .

- Reusability : The ability to reuse activated 2-CTC resin has been demonstrated, achieving comparable results to its initial use. This not only reduces material costs but also minimizes waste, aligning with sustainable practices in chemical synthesis .

Regeneration Processes

Regeneration of 2-CTC resin after use is a critical aspect of its application:

- Recycling Methodology : A process has been developed for regenerating used 2-CTC resin, allowing it to retain its activity after multiple uses. This involves chlorination in the presence of an organic solvent, successfully restoring the active chloride content . Such regeneration processes are vital for maintaining cost-effectiveness in laboratory settings.

作用机制

The primary mechanism of action for 2-chlorotrityl chloride involves the formation of a stable trityl cation upon reaction with nucleophiles. This cation can then participate in various organic transformations, including the protection of functional groups and the formation of peptide bonds . The compound prevents racemization of the first amino acid in peptide synthesis, ensuring the integrity of the peptide sequence .

相似化合物的比较

Comparison with Similar Resins

2-CTC vs. Wang Resin

Key Findings :

- 2-CTC’s mild cleavage minimizes side reactions, enabling synthesis of sensitive sequences like γ-glutathione (99% purity) .

- Wang resin’s higher acid resistance limits its utility in acid-labile syntheses but is cost-effective for straightforward applications .

2-CTC vs. Rink Amide Resin

Key Findings :

- 2-CTC facilitates direct on-resin cyclization via lactamization, simplifying macrocycle synthesis (e.g., cilengitide peptidomimetics) .

- Rink Amide is preferred for C-terminal amide-functionalized peptides but lacks 2-CTC’s versatility in cyclization .

2-CTC vs. PEGA Resin

| Parameter | 2-CTC Resin | PEGA Resin |

|---|---|---|

| Swelling Properties | Limited in polar solvents | High (compatible with aqueous media) |

| Cyclization Method | Acid-mediated | Native chemical ligation |

| Cost | Low | High |

Key Findings :

- 2-CTC’s cost-effectiveness and compatibility with automated SPS-flow systems make it ideal for large-scale API production (e.g., prexasertib, 65% yield) .

- PEGA resin supports aqueous-phase reactions but is less economical for industrial use .

Research Findings and Advantages of 2-CTC

Suppression of Side Reactions

- DKP Mitigation : Steric hindrance reduces DKP formation during Fmoc removal, critical for synthesizing dipeptide-heavy sequences like linaclotide .

- Orthogonal Protection : Compatible with Trt, Acm, and tBu protecting groups, enabling complex disulfide bond formation (e.g., linaclotide, 98% purity) .

Industrial Scalability

- Recycling : Patent-protected methods allow resin regeneration, lowering costs for large-scale production .

- High-Yield Applications : Total yields of 30–64% reported for peptides (e.g., buserelin, glutathione) .

Limitations and Optimization Strategies

生物活性

2-Chlorotrityl chloride (2-CTC) is a specialized resin used primarily in solid-phase peptide synthesis (SPPS). Its unique chemical properties make it a valuable tool in the synthesis of peptides and other biologically active compounds. This article delves into the biological activity of 2-CTC, focusing on its applications, effectiveness, and optimization in peptide synthesis.

Overview of this compound

2-CTC is a polystyrene-based resin that serves as a solid support for the synthesis of peptides via the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The resin's structure allows for the attachment of amino acids, facilitating the stepwise assembly of peptides. Its reactivity is influenced by environmental factors such as moisture, which can adversely affect resin loading and synthetic yields .

Biological Applications

The primary application of 2-CTC is in the synthesis of peptides with various biological activities. These peptides can exhibit properties such as antimicrobial, antifungal, and anticancer activities. The versatility of 2-CTC allows for the incorporation of diverse amino acids, leading to the generation of complex peptide structures.

Case Study: Peptide Synthesis

In a recent study, researchers optimized the activation procedure for 2-CTC resin using thionyl chloride (SOCl₂) to enhance its loading capacity. By varying the concentration of SOCl₂, they achieved significant improvements in resin activation:

- Activation Levels :

- 2% SOCl₂ : Up to 44% activation after 60 minutes.

- 25% SOCl₂ : Achieved 80% activation within just 5 minutes .

These findings suggest that optimizing activation conditions can lead to higher yields and better quality peptides .

Resin Activation Procedures

The activation of 2-CTC resin is critical for maximizing peptide synthesis efficiency. The following table summarizes the effects of different SOCl₂ concentrations on resin loading:

| SOCl₂ Concentration | Time (min) | Loading (mEq/g) | % Loading |

|---|---|---|---|

| 2% | 5 | 0.52 | 30.7 |

| 20 | 0.54 | 33.8 | |

| 40 | 0.57 | 36.0 | |

| 60 | 0.69 | 44.0 | |

| 25% | 5 | 1.28 | 80.8 |

| 20 | 1.34 | 85.7 | |

| 40 | 1.43 | 90.2 | |

| 60 | 1.49 | 94.3 |

This data highlights the importance of optimizing activation conditions to achieve desired loading levels and ultimately improve peptide synthesis outcomes .

Environmental Considerations

The use of SOCl₂ in resin activation raises environmental concerns due to its toxicity and potential hazards. Recent studies have explored alternative solvents and methods that reduce environmental impact while maintaining or enhancing resin performance . For instance, utilizing greener solvents like N-butylpyrrolidinone has shown promise in improving loading efficiency without compromising safety .

常见问题

Basic Research Questions

Q. What are the key considerations for selecting 2-chlorotrityl chloride resin in solid-phase peptide synthesis (SPPS)?

- Methodology : this compound resin is preferred for synthesizing acid-sensitive peptides due to its labile linker, which allows mild cleavage conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane). When designing experiments, ensure the resin's loading capacity (1.0–1.8 mmol/g) matches the target peptide scale. Pre-swelling the resin in dichloromethane (DCM) for 30 minutes improves coupling efficiency . Validate resin loading using quantitative Fmoc deprotection assays or UV/vis spectroscopy .

Q. How should this compound be handled safely in laboratory settings?

- Methodology : Avoid skin/eye contact and inhalation of vapors. Use fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and full-face respirators with ABEK filters in poorly ventilated areas. Store the resin in a dry, inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis. Contaminated gloves must be removed using a "no-touch" technique to avoid secondary exposure .

Q. What experimental parameters influence the loading efficiency of amino acids onto this compound resin?

- Methodology : Loading efficiency depends on:

- Solvent choice : Dichloromethane (DCM) or DMF for optimal swelling.

- Activation time : 30–60 minutes for pre-swelling.

- Molar ratio : Use 3–5 equivalents of Fmoc-amino acid relative to resin capacity.

- Base selection : Diisopropylethylamine (DIPEA) or collidine to neutralize HCl byproducts.

Post-loading, quantify unreacted sites via bromophenol blue tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported loading capacities of this compound resin across studies?

- Methodology : Discrepancies often arise from differing measurement techniques (e.g., elemental analysis vs. Fmoc assays) or resin batches. Standardize protocols by:

- Pre-treatment : Wash resin with 20% piperidine/DMF to remove residual moisture.

- Validation : Compare UV/vis (λ = 301 nm for Fmoc) with gravimetric analysis after cleavage.

- Batch documentation : Track mesh size (100–200 vs. 200–400) and crosslinking (1% DVB), which affect swelling and accessibility .

Q. What strategies mitigate side reactions during peptide elongation on this compound resin?

- Methodology : Common issues include diketopiperazine formation and aspartimide rearrangements. Mitigate by:

- Coupling agents : Replace HOBt/DIC with Oxyma Pure/COMU for reduced racemization.

- Temperature control : Perform couplings at 0–4°C for Asp/Gly-rich sequences.

- Capping steps : Use acetic anhydride/pyridine after each coupling to terminate unreacted sites.

Monitor side products via LC-MS or MALDI-TOF .

Q. How does microwave-assisted SPPS using this compound resin improve synthesis of long peptides (>50 residues)?

- Methodology : Microwave irradiation (e.g., 50°C, 20 W) reduces coupling times from hours to minutes by enhancing resin swelling and reagent diffusion. Optimize protocols by:

- Solvent selection : Use DCM:DMF (3:7) for balanced swelling and solubility.

- Pulse irradiation : Apply 3 × 2-minute cycles with cooling intervals to prevent overheating.

Validate peptide integrity via HPLC and circular dichroism (CD) .

Q. What analytical techniques are critical for characterizing this compound resin-bound intermediates?

- Methodology : Combine:

- FT-IR : Monitor C-Cl stretching (750–550 cm⁻¹) to confirm resin activation.

- Ninhydrin/Kaiser tests : Detect free amines after deprotection.

- Gel-phase NMR : Analyze on-resin intermediates using ¹³C DEPT or HR-MAS probes.

Cross-validate with off-resin cleavage and ESI-MS .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting cleavage efficiencies for this compound resin under similar conditions?

- Analysis : Variability arises from:

- Cleavage cocktail composition : TFA concentration (1–5%) and scavengers (e.g., triisopropylsilane vs. water).

- Resin aging : Hydrolysis of chlorotrityl groups during storage reduces loading capacity.

- Peptide sequence : Hydrophobic peptides may require extended cleavage times (e.g., 3 hours vs. 45 minutes).

Standardize protocols using internal controls (e.g., a model peptide) and track resin lot numbers .

Q. How can researchers reconcile discrepancies in resin swelling data reported for this compound?

- Analysis : Swelling (≥3 mL/g in DMF) depends on:

- Mesh size : 200–400 mesh resins swell less than 100–200 mesh due to higher crosslinking.

- Solvent purity : Trace water in DCM reduces swelling by promoting hydrolysis.

Quantify swelling via gravimetry after 24-hour equilibration and correlate with coupling yields .

Q. Experimental Design Guidelines

Q. What steps ensure reproducibility in SPPS using this compound resin?

- Protocol :

Resin preconditioning : Wash sequentially with DCM, DMF, and 20% piperidine/DMF.

Loading validation : Use a calibration curve from Fmoc-UV assays (ε = 7,800 M⁻¹cm⁻¹ at 301 nm).

Cleavage optimization : Screen TFA/H2O/triisopropylsilane ratios (95:2.5:2.5 to 90:5:5) for target peptide solubility.

Document all parameters in supplemental materials for peer validation .

属性

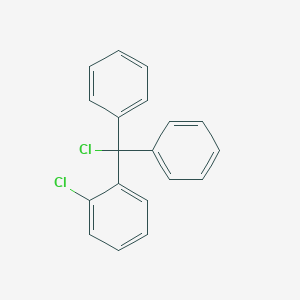

IUPAC Name |

1-chloro-2-[chloro(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLSOKIMYBSASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194914 | |

| Record name | 2-Chlorotrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42074-68-0 | |

| Record name | 2-Chlorotrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42074-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorotrityl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042074680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(chlorodiphenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3RF829XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。